

Spectroscopic and Synthetic Profile of Tris-BOC-cyclen: A Technical Guide

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Compound of Interest

Compound Name: Tris-BOC-cyclen

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,4,7-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane, commonly known as **Tris-BOC-cyclen**. This tri-protected cyclen derivative is a crucial intermediate in the synthesis of bifunctional chelating agents used in various applications, including medical imaging and radiopharmaceuticals.^{[1][2]} This document presents its key spectroscopic characteristics—NMR, IR, and Mass Spectrometry—in a structured format, along with a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

Property	Value
Chemical Name	1,4,7-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane
Synonyms	Tris-Boc-Cyclen, 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butoxycarbonyl)
CAS Number	175854-39-4[3][4]
Molecular Formula	C ₂₃ H ₄₄ N ₄ O ₆ [3]
Molecular Weight	472.62 g/mol [1][3]
Appearance	White to off-white solid[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Tris-BOC-cyclen**, which are consistent with its chemical structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)[5]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.65	s	1H	N-H
3.15 – 3.06	m	12H	Cyclen ring -CH ₂ -
2.77 – 2.64	m	4H	Cyclen ring -CH ₂ -
1.38	s	27H	-C(CH ₃) ₃

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)[5]

Chemical Shift (δ) ppm	Assignment
155.8	C=O (Boc)
79.3, 79.1	-C(CH ₃) ₃
50.8, 49.5, 45.4	Cyclen ring -CH ₂ -
28.6, 28.5	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands[5]

Wavenumber (cm ⁻¹)	Functional Group Assignment
2975	C-H stretch (alkyl)
1686	C=O stretch (carbamate)
1464	C-H bend (alkyl)
1407	C-H bend (alkyl)
1364	C-H bend (t-butyl)
1245	C-N stretch
1159	C-O stretch
1102	C-N stretch
776	N-H bend

Mass Spectrometry (MS)

Table 4: Electrospray Ionization Mass Spectrometry (ESI-MS) Data[5]

m/z	Ion
473.4	[M + H] ⁺

Experimental Protocols

The following sections detail the synthetic procedure for **Tris-BOC-cyclen** and general protocols for acquiring the spectroscopic data.

Synthesis of Tris-BOC-cyclen[5]

This procedure outlines the tri-protection of the cyclen macrocycle using di-tert-butyl dicarbonate ((Boc)₂O).

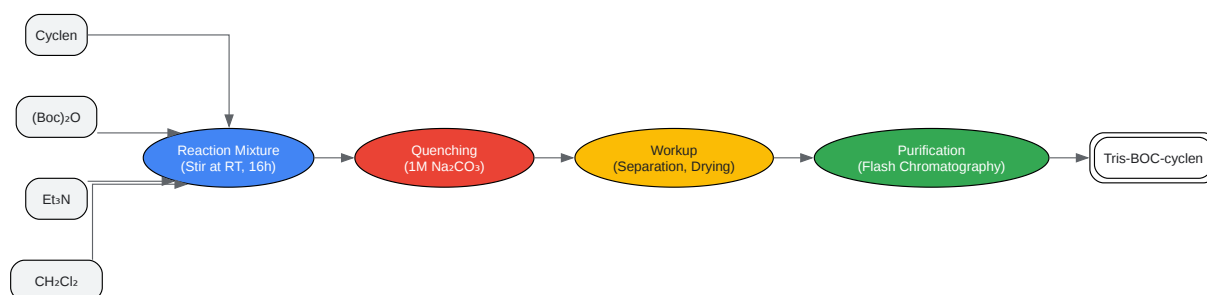
Materials:

- Cyclen (1,4,7,10-tetraazacyclododecane)
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Dichloromethane (CH₂Cl₂)
- Triethylamine (Et₃N)
- 1 M Sodium Carbonate (Na₂CO₃) solution
- Magnesium Sulfate (MgSO₄)
- Ethyl Acetate (EtOAc) for chromatography
- Silica Gel for flash column chromatography

Procedure:

- Dissolve Cyclen (4.00 g, 23.2 mmol) in CH₂Cl₂ (800 mL) and add Et₃N (16.2 mL, 25.0 mmol).
- Stir the reaction mixture for 10 minutes.
- Add a solution of (Boc)₂O (10.2 g, 46.5 mmol) in CH₂Cl₂ (100 mL) dropwise.
- Cool the reaction mixture to -15 °C.

- Add a second portion of (Boc)₂O (5.10 g, 23.2 mmol) in CH₂Cl₂ (100 mL).
- Allow the mixture to stir at room temperature for 16 hours.
- Quench the reaction by adding a 1 M solution of Na₂CO₃ (1 L).
- Separate the organic phase and dry it over MgSO₄.
- Remove the solvent and Et₃N in vacuo.
- Purify the residue by flash column chromatography on silica gel using ethyl acetate as the eluent to yield **Tris-BOC-cyclen** as a white solid (9.0 g, 82% yield).



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Synthesis Workflow for **Tris-BOC-cyclen**

Spectroscopic Analysis Protocols

The following are general protocols that can be adapted for the acquisition of spectroscopic data for **Tris-BOC-cyclen**.

¹H and ¹³C NMR Spectroscopy:

- Instrument: A 400 MHz (for ^1H) or 100 MHz (for ^{13}C) NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of **Tris-BOC-cyclen** in ~0.6 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
- Data Acquisition: Acquire spectra at room temperature. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

Infrared (IR) Spectroscopy:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent like dichloromethane and allowing the solvent to evaporate. Alternatively, acquire the spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Scan the sample over the range of $4000\text{-}400\text{ cm}^{-1}$.

Electrospray Ionization Mass Spectrometry (ESI-MS):

- Instrument: A mass spectrometer equipped with an electrospray ionization source.
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. The mass spectrum is typically acquired over a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 100-1000.

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